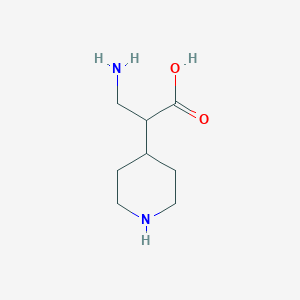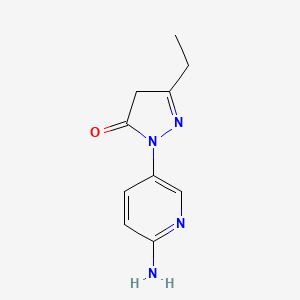
4-Chloro-7-nitro-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-7-nitro-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals This particular compound is characterized by the presence of a chloro group at the 4th position, a nitro group at the 7th position, and a carboxylic acid group at the 2nd position on the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-nitro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of 4-chloro-1H-indole-2-carboxylic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the 7th position. The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction parameters to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety during the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-7-nitro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The carboxylic acid group can be converted to an ester or an amide through esterification or amidation reactions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Alcohols or amines, acid catalysts.
Substitution: Nucleophiles (e.g., amines, thiols), base catalysts.
Major Products Formed:
Reduction of Nitro Group: 4-Chloro-7-amino-1H-indole-2-carboxylic acid.
Esterification of Carboxylic Acid: 4-Chloro-7-nitro-1H-indole-2-carboxylate ester.
Substitution of Chloro Group: 4-Amino-7-nitro-1H-indole-2-carboxylic acid derivatives.
Scientific Research Applications
4-Chloro-7-nitro-1H-indole-2-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Chloro-7-nitro-1H-indole-2-carboxylic acid is primarily related to its ability to interact with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro and carboxylic acid groups may also contribute to its binding affinity and specificity towards certain enzymes or receptors.
Comparison with Similar Compounds
4-Chloro-1H-indole-2-carboxylic acid: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
7-Nitro-1H-indole-2-carboxylic acid:
4-Bromo-7-nitro-1H-indole-2-carboxylic acid: Similar structure with a bromo group instead of a chloro group, leading to variations in reactivity and properties.
Uniqueness: 4-Chloro-7-nitro-1H-indole-2-carboxylic acid is unique due to the presence of both chloro and nitro groups, which impart distinct chemical properties and potential for diverse applications in research and industry. Its combination of functional groups allows for versatile chemical modifications and exploration of various biological activities.
Properties
CAS No. |
2060060-70-8 |
|---|---|
Molecular Formula |
C9H5ClN2O4 |
Molecular Weight |
240.60 g/mol |
IUPAC Name |
4-chloro-7-nitro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O4/c10-5-1-2-7(12(15)16)8-4(5)3-6(11-8)9(13)14/h1-3,11H,(H,13,14) |
InChI Key |
HJRIDMDMPGOJLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=C(NC2=C1[N+](=O)[O-])C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide](/img/structure/B13202254.png)
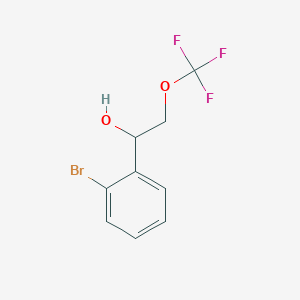
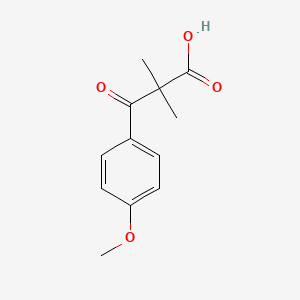
![2-[(3-Bromophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13202264.png)
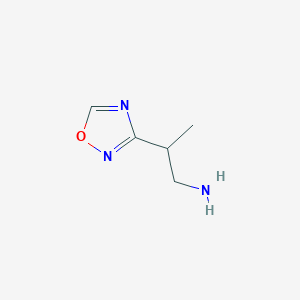
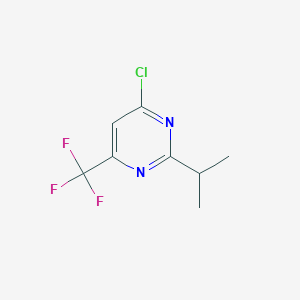
![3A-methyl-2-(propan-2-yl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13202287.png)
![tert-butyl N-[(2S)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B13202298.png)
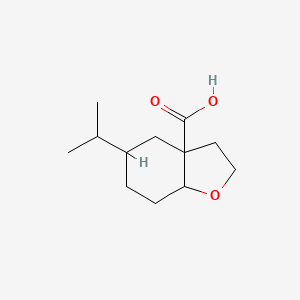
![N-[5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide](/img/structure/B13202322.png)
